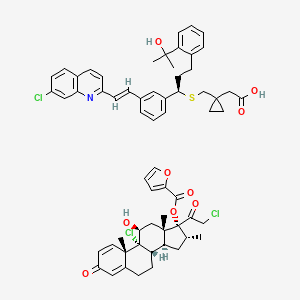

Mometasone furoate/montelukast

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Mometasone furoate and montelukast are two distinct compounds often used in combination for their synergistic effects in treating various inflammatory and allergic conditions. Mometasone furoate is a synthetic corticosteroid with potent anti-inflammatory properties, while montelukast is a leukotriene receptor antagonist that helps in managing asthma and allergic rhinitis by blocking the action of leukotrienes, which are inflammatory chemicals in the body .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Mometasone Furoate: : The synthesis of mometasone furoate involves multiple steps, starting from the basic steroid structureThis is typically achieved through esterification reactions under controlled conditions .

Montelukast: The final product is obtained after purification and crystallization .

Industrial Production Methods

Industrial production of these compounds involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The processes are carried out in reactors with precise control over temperature, pressure, and pH to achieve the desired chemical transformations efficiently .

Analyse Chemischer Reaktionen

Mometasone Furoate

Oxidation: Mometasone furoate can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can convert ketone groups back to hydroxyl groups.

Substitution: Halogenation reactions can introduce halogen atoms into the steroid nucleus, altering its biological activity.

Montelukast

Oxidation: Montelukast can undergo oxidative degradation, particularly at the sulfur-containing moiety.

Reduction: Reduction reactions can affect the nitro groups present in the molecule.

Substitution: Various substitution reactions can modify the quinoline core, leading to derivatives with different pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Chemistry: : Both compounds are used as reference standards in analytical chemistry for the development of new analytical methods and quality control procedures .

Biology: : In biological research, these compounds are used to study the mechanisms of inflammation and allergic responses. They serve as tools to understand the role of corticosteroids and leukotriene antagonists in modulating immune responses .

Medicine: : Clinically, mometasone furoate and montelukast are used to treat conditions such as asthma, allergic rhinitis, and nasal polyps. Their combination has shown enhanced efficacy in reducing symptoms and improving patient outcomes .

Industry: : In the pharmaceutical industry, these compounds are formulated into various dosage forms such as nasal sprays, inhalers, and tablets. They are also used in the development of new therapeutic agents targeting inflammatory and allergic diseases .

Wirkmechanismus

Mometasone Furoate: : Mometasone furoate exerts its effects by binding to glucocorticoid receptors, leading to the inhibition of inflammatory gene expression. This results in decreased production of inflammatory mediators such as cytokines, chemokines, and prostaglandins .

Montelukast: : Montelukast works by blocking the cysteinyl leukotriene receptor (CysLT1), preventing leukotrienes from binding to their receptors. This inhibition reduces bronchoconstriction, mucus production, and inflammation in the airways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fluticasone: Another corticosteroid used for similar indications as mometasone furoate.

Zafirlukast: Another leukotriene receptor antagonist similar to montelukast.

Uniqueness

Eigenschaften

CAS-Nummer |

1147405-14-8 |

|---|---|

Molekularformel |

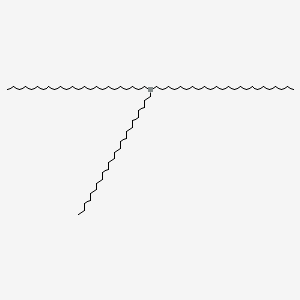

C62H66Cl3NO9S |

Molekulargewicht |

1107.6 g/mol |

IUPAC-Name |

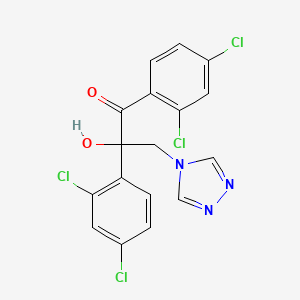

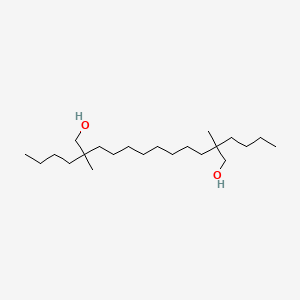

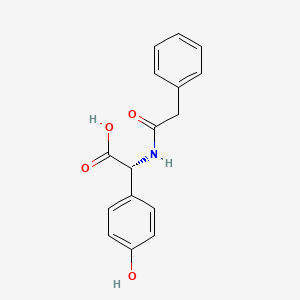

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate;2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid |

InChI |

InChI=1S/C35H36ClNO3S.C27H30Cl2O6/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3/b15-10+;/t32-;15-,18+,19+,21+,24+,25+,26+,27+/m11/s1 |

InChI-Schlüssel |

SQZRVXQPWXBJQN-ICDXXLHBSA-N |

Isomerische SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C.CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O |

Kanonische SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C.CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.